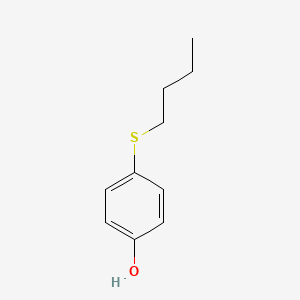

4-(Butylsulfanyl)phenol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-butylsulfanylphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14OS/c1-2-3-8-12-10-6-4-9(11)5-7-10/h4-7,11H,2-3,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKUQXIYIBNRPTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCSC1=CC=C(C=C1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701315794 | |

| Record name | 4-(Butylthio)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701315794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1077-25-4 | |

| Record name | 4-(Butylthio)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1077-25-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Butylthio)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701315794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations for 4 Butylsulfanyl Phenol

Direct Synthesis Strategies for the 4-(Butylsulfanyl)phenol Core Structure

The direct formation of the carbon-sulfur bond at the para-position of a phenol (B47542) ring is a key step in the synthesis of this compound. Various synthetic methods have been developed to achieve this transformation, each with its own advantages and substrate scope.

Nucleophilic Aromatic Substitution Routes for Sulfanyl (B85325) Group Introduction on Phenolic Precursors

Nucleophilic aromatic substitution (SNAr) presents a viable pathway for the introduction of a sulfanyl group onto a phenolic precursor. This reaction typically involves the displacement of a leaving group on the aromatic ring by a sulfur-containing nucleophile.

The success of SNAr reactions is highly dependent on the nature of the aromatic substrate. Aryl halides that lack electron-withdrawing groups are generally unreactive towards nucleophilic substitution under mild conditions. pressbooks.pub However, the presence of strong electron-withdrawing groups at positions ortho or para to the leaving group can significantly activate the ring for nucleophilic attack. libretexts.orgmasterorganicchemistry.com This activation occurs through the stabilization of the negatively charged intermediate, known as a Meisenheimer complex, via resonance. pressbooks.publibretexts.org

For phenolic precursors, the reaction can be initiated by deprotonating the hydroxyl group to form a more nucleophilic phenoxide. While direct substitution on an unactivated halophenol is challenging, the use of harsh conditions, such as high temperatures and pressures, can facilitate the reaction. For instance, chlorobenzene (B131634) can be converted to phenol by heating with sodium hydroxide (B78521) at 350°C. pressbooks.pub A similar principle can be applied to introduce a sulfanyl group, although specific conditions for the synthesis of this compound via this direct SNAr route are not extensively detailed in the provided search results. The general mechanism involves the addition of the nucleophile to the aromatic ring, followed by the elimination of the leaving group. pressbooks.pub

Coupling Reactions for Phenol-Sulfur Bond Formation

Transition metal-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of carbon-sulfur bonds. These methods often offer milder reaction conditions and broader substrate scope compared to traditional SNAr reactions.

Copper-catalyzed reactions, in particular, have been employed for the synthesis of aryl sulfides. Traditional methods often required harsh conditions, such as high temperatures and polar solvents. umass.edu However, advancements have led to the development of more efficient catalytic systems. For example, copper(I)-catalyzed tandem transformation involving C-S coupling and C-H functionalization has been reported for the synthesis of 2-(phenylthio)phenols. nih.gov While this specific example leads to ortho-substitution, the underlying principles of copper-catalyzed C-S bond formation are relevant. These reactions typically involve the oxidative addition of an aryl halide to a copper(I) catalyst, followed by reaction with a sulfur nucleophile and subsequent reductive elimination to afford the aryl sulfide (B99878) product.

Organometallic Approaches in C-S Bond Construction

Organometallic reagents provide another avenue for the construction of C-S bonds. These methods often involve the reaction of an organometallic species, such as an organolithium or Grignard reagent, with a sulfur electrophile.

The generation of an organometallic derivative of phenol, followed by reaction with a butyl-containing sulfur electrophile, could theoretically yield this compound. Organometallic compounds exhibit a wide range of reactivities depending on the metal and the reaction conditions. msu.edu The formation of a C-S bond can be achieved by reacting an appropriate organometallic intermediate with a disulfide or a similar sulfur-transfer reagent. While specific examples for the direct synthesis of this compound using this approach are not explicitly detailed in the provided results, the general principles of organometallic chemistry support its feasibility. For instance, the Dötz reaction, a chromium-mediated process, is a known method for phenol synthesis involving organometallic intermediates. msu.edu More recently, nickel-catalyzed methods have been developed for the synthesis of phenols from aryl halides using nitrous oxide as an oxygen source, highlighting the versatility of organometallic approaches in phenol chemistry. nih.gov

Synthesis of Chemically Modified this compound Derivatives

Once the this compound core is synthesized, it can be further modified at either the aromatic ring or the hydroxyl group to generate a diverse range of derivatives.

Functionalization of the Aromatic Ring System

The aromatic ring of this compound is susceptible to electrophilic aromatic substitution, allowing for the introduction of various functional groups. The hydroxyl group is a strong activating group and directs incoming electrophiles to the ortho and para positions. Since the para position is already occupied by the butylsulfanyl group, substitutions are expected to occur primarily at the positions ortho to the hydroxyl group.

Common electrophilic aromatic substitution reactions that can be applied to phenols include:

Halogenation: Reaction with bromine in a non-polar solvent can lead to monobromination, while in aqueous solution, polysubstitution can occur. mlsu.ac.in

Nitration: Using dilute nitric acid, a nitro group can be introduced onto the aromatic ring. solubilityofthings.com

Sulfonation: Treatment with sulfuric acid can introduce a sulfonic acid group. The position of substitution can be influenced by the reaction temperature. mlsu.ac.in

Friedel-Crafts Alkylation and Acylation: These reactions allow for the introduction of alkyl and acyl groups, respectively, onto the aromatic ring. mlsu.ac.in

The presence of the butylsulfanyl group may also influence the regioselectivity of these reactions due to its own electronic and steric effects.

Modifications at the Hydroxyl Group (e.g., Etherification, Esterification)

The hydroxyl group of this compound is a key site for chemical modification, allowing for the formation of ethers and esters. These transformations can alter the compound's physical and chemical properties.

Etherification: The Williamson ether synthesis is a classic method for forming ethers. This involves deprotonating the phenol to form the more nucleophilic phenoxide ion, which then reacts with an alkyl halide. solubilityofthings.com For example, reacting this compound with an appropriate alkyl halide in the presence of a base would yield the corresponding ether.

Esterification: Phenols can be converted to esters by reacting them with carboxylic acids or their derivatives, such as acid chlorides or anhydrides. This reaction is often catalyzed by an acid or a base. The formation of sulfonate esters by reacting the phenol with a sulfonyl chloride is another important modification. libretexts.org These esterification reactions are crucial in modifying the biological activity of natural phenols. nih.gov

The reactivity of the hydroxyl group can be enhanced by converting it into a better leaving group, such as a tosylate, which facilitates nucleophilic substitution reactions. libretexts.orgnih.gov

Alterations and Extensions of the Butyl Chain

The functionalization of the this compound scaffold is primarily achieved by modifying the butyl chain. This allows for the introduction of various functional groups and the extension of the alkyl chain, thereby tuning the molecule's physicochemical properties. The most common strategy does not involve the direct modification of pre-existing this compound but rather the S-alkylation of 4-mercaptophenol (B154117) with a diverse range of functionalized alkyl halides or other electrophiles. This approach provides a versatile route to a wide array of derivatives.

Chain extension, a concept also utilized in polymer chemistry where low molecular weight reagents link polymeric precursors, can be adapted for smaller molecules. purpatents.comwikipedia.org For instance, bifunctional reagents can be used to introduce longer chains with terminal functionalities. Research has shown the successful reaction of substituted mercaptophenols with haloalkanonitriles, leading to the synthesis of derivatives with extended chains bearing a terminal nitrile group.

The synthesis of thioether end-functionalized polymers often employs thiols as chain-transfer agents, a methodology that highlights the reactivity of the thiol group for creating varied chain lengths. mdpi.com Furthermore, photoredox catalysis has enabled the anti-Markovnikov addition of various functionalities to alkenes, a strategy that could be applied to create complex alkyl chains for subsequent attachment to the 4-mercaptophenol core. researchgate.net

The table below illustrates potential alterations and extensions of the alkyl chain starting from 4-mercaptophenol.

Table 1: Examples of 4-Mercaptophenol Alkylation for Chain Alteration and Extension

| Alkylating Agent | Resulting Side Chain | Introduced Functionality |

|---|---|---|

| 1-Bromobutane | -CH₂CH₂CH₂CH₃ | Standard Butyl Group |

| 1,4-Dibromobutane | -(CH₂)₄-Br | Terminal Bromide |

| 4-Bromobutanenitrile | -(CH₂)₃-CN | Terminal Nitrile |

| Ethyl 4-bromobutanoate | -(CH₂)₃-COOEt | Terminal Ester |

| 1-Bromo-4-chlorobutane | -(CH₂)₄-Cl | Terminal Chloride |

| 5-Bromopent-1-ene | -(CH₂)₃CH=CH₂ | Terminal Alkene |

Catalytic Methods in this compound Synthesis

The formation of the crucial carbon-sulfur (C-S) bond in this compound and its derivatives can be significantly enhanced through various catalytic methods. These approaches often provide higher yields, milder reaction conditions, and greater functional group tolerance compared to non-catalytic routes.

Transition-Metal Catalysis: Palladium and nickel complexes are highly effective catalysts for C–S cross-coupling reactions. acs.orgresearchgate.netthieme-connect.de These methods can couple aryl halides or triflates with thiols. For instance, the synthesis of aryl alkyl thioethers can be achieved using palladium precatalysts with phosphine (B1218219) ligands at room temperature. thieme-connect.de Nickel-catalyzed couplings are also prominent, offering an air-stable and more economical alternative for the synthesis of a broad scope of thioethers. researchgate.netchemrevlett.com

Phase-Transfer Catalysis (PTC): PTC is a powerful technique for reactions between reagents in immiscible phases, such as an aqueous solution of a thiolate salt and an organic solution of an alkyl halide. mdpi.comacs.orgresearchgate.net A phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, transports the thiolate anion from the aqueous phase to the organic phase, where it can react with the alkyl halide. acs.org This method accelerates the reaction and can lead to high yields under mild conditions.

Micellar Catalysis: In this approach, the reaction takes place in aqueous micellar solutions formed by surfactants. researchgate.net The hydrophobic core of the micelles can solubilize the organic reactants (e.g., 4-mercaptophenol and butyl bromide), leading to a high local concentration and accelerating the reaction rate. researchgate.net This technique is particularly relevant to green chemistry as it uses water as the bulk solvent.

The following table compares different catalytic systems used for thioether synthesis, which are applicable to the preparation of this compound.

Table 2: Comparison of Catalytic Systems for Thioether Synthesis

| Catalytic System | Catalyst Examples | Typical Conditions | Advantages |

|---|---|---|---|

| Palladium-Catalyzed Coupling | Pd precatalysts with tBuXPhos or tBuBrettPhos ligands thieme-connect.de | Room temperature, base (e.g., Et₃N) thieme-connect.de | High efficiency, mild conditions, broad functional group tolerance. thieme-connect.de |

| Nickel-Catalyzed Coupling | Ni(II)-modified SBA-15, Fe₃O₄@NiO/Co₃O₄ microspheres researchgate.net | Elevated temperatures (e.g., 120 °C), base (e.g., KOH) researchgate.net | Uses earth-abundant metal, effective for various aryl halides. researchgate.netresearchgate.net |

| Phase-Transfer Catalysis | Tetrabutylammonium bromide (TBAB), Triethylbenzylammonium chloride (TEBAC) mdpi.com | Biphasic system (e.g., H₂O/organic solvent), often at room temperature. mdpi.com | Simple, mild conditions, inexpensive reagents, high yields. researchgate.net |

| Micellar Catalysis | Surfactants like Triton X-100, TPGS-750-M researchgate.net | Aqueous medium, often at room temperature or slightly elevated. | Environmentally benign (uses water), can enhance reaction rates. researchgate.net |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. google.com These principles are increasingly being applied to the synthesis of thioethers, including this compound.

One of the most significant green approaches is the use of alternative, environmentally benign reaction media. Water is an ideal green solvent, and methods have been developed to conduct the S-alkylation of thiols in water, often facilitated by a simple base like potassium carbonate or triethylamine, avoiding the need for toxic organic solvents. researchgate.net Micellar catalysis, as mentioned previously, is a prime example of a green synthetic method that utilizes water as the bulk solvent. researchgate.net

The choice of catalyst also plays a crucial role. The development of heterogeneous catalysts, such as magnetically retrievable nanocatalysts, allows for easy separation from the reaction mixture and reuse over multiple cycles. nih.gov This minimizes waste and the cost associated with the catalyst. Furthermore, using catalysts based on abundant and less toxic metals like nickel or copper is preferred over precious metals like palladium. chemrevlett.comresearchgate.net

Energy efficiency is another key principle. acs.org Developing synthetic routes that proceed at ambient temperature and pressure, as seen in some phase-transfer and metal-catalyzed reactions, reduces energy consumption. thieme-connect.deresearchgate.net Atom economy, which maximizes the incorporation of all materials used in the process into the final product, is also a consideration in designing synthetic routes.

The table below summarizes how green chemistry principles can be applied to the synthesis of this compound.

Table 3: Application of Green Chemistry Principles in Thioether Synthesis

| Green Chemistry Principle | Application in Thioether Synthesis | Example |

|---|---|---|

| Use of Safer Solvents | Replacing volatile organic solvents (VOCs) with water. | S-alkylation of thiols performed in water with a base. researchgate.net |

| Catalysis | Using recyclable heterogeneous catalysts or earth-abundant metal catalysts. | Magnetically separable CoFe₂O₄-supported Cu/Ni nanocatalysts for C-S coupling. nih.gov |

| Energy Efficiency | Designing reactions that proceed under mild conditions (room temperature, atmospheric pressure). | Palladium-catalyzed C-S coupling at room temperature. thieme-connect.de |

| Use of Renewable Feedstocks | Sourcing starting materials from biological sources. | While not specific to this compound, research on deriving phenols from lignin (B12514952) is ongoing. |

| Waste Prevention | Employing high-yield reactions with minimal byproducts and recyclable components. | Micellar catalysis where the surfactant and catalyst can sometimes be recycled. |

Theoretical and Computational Investigations of 4 Butylsulfanyl Phenol

Electronic Structure Analysis and Molecular Orbital Theory

The electronic structure of 4-(butylsulfanyl)phenol, a substituted phenol (B47542), is a subject of interest in computational chemistry. Understanding its electronic properties provides insights into its reactivity and potential applications. researchgate.net Theoretical studies, often employing quantum mechanical methods, are instrumental in elucidating these characteristics at a molecular level.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. numberanalytics.comimist.ma It offers a good balance between accuracy and computational cost, making it suitable for studying medium-sized molecules like this compound. core.ac.ukijaemr.com DFT calculations can predict various ground-state properties, including molecular geometry, electronic energies, and charge distributions. imist.maresearchgate.net

For phenolic compounds, DFT methods like B3LYP with basis sets such as 6-311++G(d,p) have been shown to provide reliable results for structural and vibrational analyses. ijaemr.comresearchgate.net The choice of functional and basis set is crucial for obtaining accurate predictions. For instance, the CAM-B3LYP functional, in conjunction with a solvation model, has demonstrated high accuracy in determining the pKa of substituted phenols. mdpi.comnih.gov

The optimized geometry of related phenolic compounds has been successfully determined using DFT calculations, showing good agreement with experimental data. researchgate.netacs.org These calculations also provide insights into the distribution of electron density, which is essential for understanding the molecule's reactivity. rjpn.org

A key aspect of DFT studies is the analysis of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rjpn.org The energies of these frontier orbitals are crucial indicators of a molecule's ability to donate or accept electrons. rjpn.orgnumberanalytics.com

Table 1: Representative DFT Functionals and Basis Sets Used in Phenol Studies

| DFT Functional | Basis Set | Application |

| B3LYP | 6-311++G(d,p) | Geometry optimization, vibrational frequencies ijaemr.comresearchgate.net |

| CAM-B3LYP | 6-311G+dp | pKa determination mdpi.comnih.gov |

| M06-2X | 6-311++G(d) | Tautomerization studies nih.gov |

| PBE0 | 6-31+G* | NMR chemical shift prediction schrodinger.com |

While DFT is a powerful tool, ab initio and post-Hartree-Fock methods provide a more rigorous treatment of electron correlation, which is the interaction between electrons. epfl.chnumberanalytics.com The Hartree-Fock (HF) method itself is a foundational ab initio method but neglects electron correlation. epfl.chnumberanalytics.com

Post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (MPn) and Configuration Interaction (CI), build upon the HF method to include electron correlation effects. epfl.ch These methods are computationally more demanding than DFT but can offer higher accuracy for certain properties. epfl.chnumberanalytics.com For example, accurate descriptions of thermochemical properties often require methods like MPn. epfl.ch The inclusion of electron correlation is critical in cases where the HF approximation breaks down. epfl.ch

For complex systems, a combination of methods, such as the ONIOM approach which layers different levels of theory, can be employed to balance accuracy and computational feasibility. acs.org

Frontier Molecular Orbital (FMO) theory is a powerful model for predicting chemical reactivity. ucsb.edu It focuses on the HOMO and LUMO, as these orbitals are primarily involved in chemical reactions. numberanalytics.comnumberanalytics.com The energy and localization of the HOMO indicate the molecule's nucleophilic character, while the LUMO describes its electrophilic nature. ucsb.edu The HOMO-LUMO energy gap is a key indicator of a molecule's reactivity; a smaller gap generally implies higher reactivity. numberanalytics.comnumberanalytics.com

For phenolic compounds, the substituents on the aromatic ring can significantly influence the energy and distribution of the frontier orbitals, thereby affecting their reactivity. researchgate.net For instance, electron-donating groups tend to raise the HOMO energy, making the molecule a better electron donor. Conversely, electron-withdrawing groups lower the LUMO energy, enhancing its electrophilic character. researchgate.net

Spin density analysis becomes important when studying radical reactions or open-shell species. It describes the distribution of unpaired electrons within a molecule, which is crucial for understanding the regioselectivity of radical attacks.

Table 2: Key Concepts in Frontier Orbital Analysis

| Concept | Description | Relevance to Reactivity |

| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate electrons (nucleophilicity). ucsb.edu |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept electrons (electrophilicity). ucsb.edu |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | A smaller gap often indicates higher reactivity. numberanalytics.comnumberanalytics.com |

| Spin Density | Distribution of unpaired electrons | Predicts sites of radical attack. |

Conformational Analysis and Potential Energy Surface Mapping

The three-dimensional structure of a molecule, or its conformation, plays a significant role in its properties and reactivity. Conformational analysis involves identifying the stable conformers (energy minima) and the transition states for their interconversion. youtube.com This is achieved by mapping the potential energy surface (PES), which describes the energy of the molecule as a function of its geometry. ucl.ac.uklibretexts.org

For flexible molecules like this compound, which has a butyl chain, multiple conformations are possible due to rotation around single bonds. youtube.com Computational methods can be used to explore the PES and locate the various energy minima and the barriers between them. github.io This information is crucial for understanding the molecule's dynamic behavior and how its shape influences its interactions with other molecules. The relationship between energy and dihedral angles can be visualized in conformational coordinate diagrams, where staggered conformations are typically energy minima and eclipsed conformations are energy maxima. youtube.com

Prediction of Spectroscopic Signatures (NMR, IR, UV-Vis) through Computational Methods

Computational chemistry provides powerful tools for predicting the spectroscopic signatures of molecules, which can be invaluable for structure elucidation and interpretation of experimental data. schrodinger.comnumberanalytics.com

NMR Spectroscopy: Computational methods can predict Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants. nmrdb.orgrsc.org The GIAO (Gauge-Including Atomic Orbital) method, often used within DFT, is a common approach for calculating NMR shielding tensors, which are then converted to chemical shifts. schrodinger.com The accuracy of these predictions depends on the level of theory, basis set, and the inclusion of solvent effects. schrodinger.comrsc.org For phenols, the chemical shifts of the aromatic protons are typically in the range of 7-8 ppm, while the hydroxyl proton signal can vary. docbrown.infolibretexts.org

IR Spectroscopy: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. Computational frequency calculations can predict the positions and intensities of IR absorption bands. rsc.orgresearchgate.net These calculations are often performed using DFT methods. numberanalytics.com The predicted spectra can be compared with experimental data to aid in the assignment of vibrational modes. researchgate.net For alcohols and phenols, a characteristic broad O-H stretching band is expected in the region of 3300-3400 cm⁻¹. libretexts.org

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the most common method for calculating the electronic excitation energies and oscillator strengths that determine a molecule's UV-Vis absorption spectrum. core.ac.ukresearchgate.net The choice of functional is critical for obtaining accurate predictions of absorption maxima (λmax). core.ac.uknih.gov For phenols, the absorption spectra are influenced by substituents on the aromatic ring and the pH of the solution. bgu.ac.ilresearchgate.net Combining molecular dynamics simulations with TD-DFT calculations can provide a more accurate representation of the absorption spectra in solution by accounting for conformational flexibility. nih.gov

Table 3: Computational Methods for Spectroscopic Prediction

| Spectroscopy | Computational Method | Key Parameters Predicted |

| NMR | DFT (GIAO) | Chemical shifts, coupling constants schrodinger.comnmrdb.org |

| IR | DFT (Frequency Calculations) | Vibrational frequencies, intensities numberanalytics.comrsc.org |

| UV-Vis | TD-DFT | Excitation energies (λmax), oscillator strengths core.ac.ukresearchgate.net |

Reaction Mechanism Elucidation using Computational Chemistry

Computational chemistry has become an indispensable tool for investigating reaction mechanisms. numberanalytics.com By modeling the potential energy surface of a reaction, chemists can identify reactants, products, intermediates, and, most importantly, the transition states that connect them. numberanalytics.com This allows for the determination of reaction pathways and the calculation of activation energies, which provides insight into the reaction kinetics. matlantis.com

DFT is a popular method for these studies due to its ability to model the electronic structure and reactivity of molecules involved in a reaction. numberanalytics.commdpi.com For reactions involving phenols, computational studies can elucidate the role of substituents in directing the outcome of a reaction and can help to rationalize experimental observations. mlsu.ac.in For example, computational studies have been used to investigate the mechanism of the Hock rearrangement, an important industrial process for phenol production. chemrxiv.org These studies can also explore the influence of catalysts and solvent effects on the reaction mechanism. acs.orgchemrxiv.org

Computational Studies on Intermolecular Interactions and Self-Assembly

While direct computational studies focusing exclusively on the intermolecular interactions and self-assembly of this compound are not extensively documented in publicly available literature, a robust understanding can be constructed by examining theoretical investigations of analogous molecular systems. By synthesizing findings from computational analyses of phenol, thiophenol, and related substituted aromatic compounds, a theoretical framework for the behavior of this compound can be established. These studies provide critical insights into the fundamental forces that govern molecular aggregation, including hydrogen bonding, π-π stacking, and van der Waals forces, which are all expected to play a role in the self-assembly of this compound.

The primary intermolecular interactions anticipated for this compound are hydrogen bonds involving the phenolic hydroxyl group, π-π stacking interactions between the aromatic rings, and van der Waals forces, particularly from the butyl chains. Computational chemistry offers powerful tools to dissect these interactions, predict the geometry of dimers and larger clusters, and quantify the energetics of self-assembly.

Hydrogen Bonding and Dimerization

The phenol dimer serves as a fundamental model for understanding the hydrogen bonding in this compound. Computational studies on the phenol dimer reveal that the geometry is primarily dictated by a moderately strong O-H···O hydrogen bond, resulting in a "hinged" structure that is intermediate between T-shaped and stacked geometries. acs.orgacs.org The binding energy of the phenol dimer is significant, with high-level calculations estimating it to be approximately -27.6 kJ mol⁻¹. nih.govresearchgate.net

The presence of the butylsulfanyl group at the para position is expected to modulate the hydrogen bonding properties of the phenolic hydroxyl group. Studies on para-substituted phenols have shown that the nature of the substituent influences the acidity of the phenol and the strength of the hydrogen bonds it forms. nih.govnih.gov Electron-donating groups can alter the charge distribution in the aromatic ring and on the hydroxyl group, which in turn affects the interaction energies. pku.edu.cn For instance, in complexes with water, electron-donating substituents on phenol can influence the hydrogen-bond strength. nih.gov

The Role of the Sulfur Atom and π-π Stacking

The sulfur atom in the butylsulfanyl group introduces additional complexity and potential for specific interactions. Computational studies on the thiophenol dimer provide valuable insights. These studies indicate that the thiophenol dimer favors a combination of a weak S-H···S hydrogen bond and π-stacking. acs.orgnih.gov The binding energy of the most stable thiophenol dimer has been calculated to be around -26.9 kJ mol⁻¹, which is only slightly less than that of the phenol dimer. nih.govresearchgate.net This suggests that the dispersion forces contributing to the π-stacking play a very significant role in the stabilization of the dimer.

For this compound, the hydroxyl group is the primary hydrogen bond donor. However, the sulfur atom can act as a hydrogen bond acceptor, and the butylsulfanyl group as a whole will influence the electronic properties of the aromatic ring, thereby affecting the π-π stacking interactions. Computational studies on anisole (B1667542) (a methoxy-substituted benzene) dimers, which serve as a model for π-stacking in the absence of strong hydrogen bonds, show that these dimers are stabilized primarily by dispersion interactions in a parallel-displaced configuration. rsc.orgnih.gov

The interplay between the O-H···O hydrogen bond and π-π stacking is crucial for determining the preferred geometry of the this compound dimer. It is plausible that, similar to the phenol dimer, a primary hydrogen bond will form, with the aromatic rings adopting a stacked or T-shaped arrangement to maximize stabilizing dispersion interactions.

Van der Waals Interactions and the Butyl Chain

Table of Computationally Derived Interaction Energies for Analogous Dimers

| Dimer System | Computational Method | Basis Set | Calculated Interaction/Binding Energy (kJ mol⁻¹) | Reference |

|---|---|---|---|---|

| Phenol Dimer | SAPT2+(3) | - | -27.6 | nih.govresearchgate.net |

| Phenol Dimer | CCSD(T) | CBS | >28.5 | rsc.org |

| Thiophenol Dimer (PD1) | SAPT2+(3) | - | -25.9 | nih.govresearchgate.net |

| Thiophenol Dimer (PD2) | SAPT2+(3) | - | -26.9 | nih.govresearchgate.net |

| Anisole Dimer | - | - | - | rsc.orgnih.gov |

| Phenol-Water Complex | MP2 | 6-311+G(d,p) | -7.8 to -9.7 (substituent dependent) | nih.gov |

Advanced Spectroscopic and Analytical Characterization of 4 Butylsulfanyl Phenol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the structural determination of organic molecules. mdpi.com By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including the chemical environment of individual atoms and the connections between them. For 4-(Butylsulfanyl)phenol, a comprehensive NMR analysis involves one-dimensional and two-dimensional techniques to unambiguously assign all proton (¹H) and carbon (¹³C) signals.

One-dimensional NMR spectra, specifically ¹H and ¹³C NMR, are fundamental for the initial structural assessment of this compound.

¹H NMR: The ¹H NMR spectrum provides information on the chemical environment and number of different types of protons. The spectrum of this compound is expected to show distinct signals for the aromatic protons, the phenolic hydroxyl proton, and the protons of the butyl group. The aromatic region typically displays an AA'BB' system, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons ortho to the hydroxyl group are expected to appear at a different chemical shift than those ortho to the butylsulfanyl group due to their differing electronic effects. The protons of the butyl chain will appear as multiplets in the aliphatic region of the spectrum, with chemical shifts and splitting patterns determined by their proximity to the electron-withdrawing sulfur atom. docbrown.info The labile phenolic -OH proton may appear as a broad singlet, and its chemical shift can be concentration-dependent. msu.edu

¹³C NMR: The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, eight distinct signals are anticipated: four for the aromatic carbons and four for the carbons of the butyl group. The chemical shifts of the aromatic carbons are influenced by the hydroxyl (-OH) and butylsulfanyl (-S(CH₂)₃CH₃) substituents. The carbon atom attached to the hydroxyl group (C-1) and the carbon attached to the sulfur atom (C-4) can be identified by their characteristic chemical shifts. The signals for the butyl group carbons appear in the upfield region of the spectrum. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups. bmrb.io

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard chemical shift increments and data from structurally similar compounds.

| ¹H NMR Data (in CDCl₃) | ¹³C NMR Data (in CDCl₃) | |||

|---|---|---|---|---|

| Position | Predicted δ (ppm) | Multiplicity | Position | Predicted δ (ppm) |

| H-2, H-6 (Aromatic) | 7.25-7.35 | d, J ≈ 8.5 Hz | C-1 (C-OH) | 155.0 |

| H-3, H-5 (Aromatic) | 6.75-6.85 | d, J ≈ 8.5 Hz | C-2, C-6 | 133.0 |

| -OH | ~5.0 | s (broad) | C-3, C-5 | 116.5 |

| -S-CH₂- | 2.85 | t, J ≈ 7.4 Hz | C-4 (C-S) | 128.0 |

| -CH₂-CH₂-CH₂-CH₃ | 1.60 | sextet | -S-CH₂- | 34.5 |

| -CH₂-CH₂-CH₃ | 1.45 | sextet | -CH₂-CH₂-CH₂-CH₃ | 31.5 |

| -CH₃ | 0.95 | t, J ≈ 7.3 Hz | -CH₂-CH₂-CH₃ | 22.0 |

| -CH₃ | 13.8 |

2D NMR experiments are crucial for making unambiguous assignments and confirming the proposed structure by revealing through-bond and through-space correlations. e-bookshelf.deiranchembook.ir

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would confirm the connectivity within the butyl chain by showing cross-peaks between adjacent methylene (B1212753) (-CH₂-) groups and between the terminal methyl (-CH₃) and its adjacent methylene group. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly attached proton-carbon pairs. magritek.com This experiment is used to definitively assign each carbon signal to its attached proton(s). For example, the aromatic proton signal at ~7.3 ppm would correlate with the carbon signal at ~133 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (typically 2-3 bond) correlations between protons and carbons. magritek.comgoogle.com It is particularly useful for identifying quaternary carbons (carbons with no attached protons) and piecing together molecular fragments. Key HMBC correlations for this compound would include the correlation from the methylene protons (-S-CH₂-) to the aromatic C-4 carbon, confirming the attachment of the butylsulfanyl group to the phenol (B47542) ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, revealing through-space correlations. This can be useful for confirming stereochemistry or, in this case, the proximity of the -S-CH₂- protons to the H-3 and H-5 protons on the aromatic ring. rsc.org

Table 2: Expected Key 2D NMR Correlations for this compound

| Experiment | Proton (¹H) | Correlated Nucleus (¹H or ¹³C) | Information Gained |

|---|---|---|---|

| COSY | -S-CH₂- | -CH₂-CH₂-CH₂-CH₃ | Confirms butyl chain connectivity |

| HSQC | -CH₃ | -CH₃ (carbon) | Assigns the methyl carbon |

| HMBC | H-2, H-6 | C-4 (quaternary) | Confirms position relative to sulfur |

| HMBC | -S-CH₂- | C-4, C-3, C-5 | Confirms thioether linkage to the ring |

| NOESY | -S-CH₂- | H-3, H-5 | Shows spatial proximity |

While solution-state NMR provides data on individual molecules, solid-state NMR (ssNMR) offers insights into the structure and dynamics of molecules in the solid phase. frontiersin.org Using techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS), ssNMR can characterize the supramolecular assembly of this compound, including hydrogen-bonding networks and crystal packing. researchgate.netresearchgate.net For phenolic compounds, ssNMR is particularly effective in studying the nature of hydrogen bonds formed by the -OH group, which heavily influences the crystal structure. Analysis of the ¹³C chemical shifts in the solid state can reveal the presence of different polymorphs or non-equivalent molecules within the crystal lattice.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it ideal for the analysis of volatile and thermally stable compounds like this compound. oiv.int In a typical GC-MS analysis, the compound is vaporized and separated from other components before entering the mass spectrometer. thermofisher.com Electron Ionization (EI) is the most common ionization technique used in GC-MS. The high energy of EI causes extensive fragmentation, producing a characteristic fingerprint for the molecule.

For this compound (Molecular Weight: 182.29 g/mol ), the EI mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 182. Key fragmentation pathways would likely include:

Alpha-cleavage: Cleavage of the C-S bond, leading to a fragment corresponding to the loss of the butyl radical (•C₄H₉), resulting in a prominent peak at m/z 125 [M - 57]⁺.

Benzylic-type cleavage: Cleavage of the bond beta to the aromatic ring within the butyl chain, leading to the formation of a stable thionium (B1214772) ion.

McLafferty rearrangement: If applicable, rearrangement involving the transfer of a gamma-hydrogen to the sulfur atom followed by cleavage.

Loss of smaller alkyl fragments: Peaks corresponding to the sequential loss of ethylene (B1197577) (C₂H₄) from the butyl chain.

For less volatile compounds or for analyses requiring softer ionization, Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice. core.ac.uk Tandem mass spectrometry (MS/MS) provides even greater structural detail by allowing for the isolation and further fragmentation of specific ions. mdpi.com Common soft ionization techniques used in LC-MS include Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).

In a typical LC-MS/MS experiment using negative ion ESI, this compound would be detected as the deprotonated molecule, [M-H]⁻, at m/z 181. This precursor ion can then be selected and subjected to Collision-Induced Dissociation (CID) to generate a product ion spectrum. nih.gov The fragmentation of the [M-H]⁻ ion would provide confirmation of the structure. For instance, cleavage of the C-S bond could result in a phenolate-thiolate fragment. The choice of positive or negative ion mode depends on the analyte's ability to be protonated or deprotonated. semanticscholar.orgresearchgate.net

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| Technique | Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Predicted Neutral Loss / Fragment Identity |

|---|---|---|---|

| GC-MS (EI) | 182 [M]⁺ | 125 | Loss of •C₄H₉ (butyl radical) |

| GC-MS (EI) | 182 [M]⁺ | 153 | Loss of •C₂H₅ (ethyl radical) |

| GC-MS (EI) | 182 [M]⁺ | 57 | [C₄H₉]⁺ (butyl cation) |

| LC-MS/MS (ESI-) | 181 [M-H]⁻ | 124 | [M-H-C₄H₉]⁻ (thiophenolate fragment) |

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the precise molecular mass of a compound, which in turn allows for the deduction of its elemental composition. measurlabs.comalevelchemistry.co.uk Unlike low-resolution mass spectrometry, which provides mass-to-charge (m/z) ratios to two decimal places, HRMS can achieve accuracy up to four or five decimal places. alevelchemistry.co.uk This high precision is crucial for distinguishing between compounds that may have the same nominal mass but different molecular formulas. alevelchemistry.co.uk

For this compound, HRMS analysis provides the experimental m/z value of the molecular ion. This value is then compared to the theoretical exact mass calculated from its molecular formula, C₁₀H₁₄OS. The close correlation between the measured and theoretical mass confirms the elemental composition with a high degree of confidence. measurlabs.com The analysis can be performed in both positive and negative ion modes, often using "soft" ionization techniques like electrospray ionization (ESI) to minimize fragmentation and ensure the molecular ion peak is prominent. alevelchemistry.co.ukmeasurlabs.com

| Parameter | Value | Reference |

| Molecular Formula | C₁₀H₁₄OS | |

| Theoretical Exact Mass | 182.0765 u | |

| Instrumentation | Fourier Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap Mass Spectrometer | mdpi.com |

| Common Ionization Mode | Electrospray Ionization (ESI) | alevelchemistry.co.uk |

| Typical Mass Accuracy | < 5 ppm | mdpi.com |

Table 1: Expected High-Resolution Mass Spectrometry Data for this compound.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy explores the transitions between vibrational energy levels within a molecule upon interaction with electromagnetic radiation. jascoinc.com It is an indispensable tool for identifying the functional groups present in a compound, as each group has characteristic vibrational frequencies. jascoinc.comnih.gov

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. jascoinc.com The resulting spectrum is a unique fingerprint of the molecule, with specific peaks corresponding to different functional groups. nih.gov

For this compound, the FT-IR spectrum is expected to show characteristic absorption bands for the hydroxyl (-OH), aromatic (C-H and C=C), and alkyl (C-H) groups, as well as the carbon-sulfur (C-S) bond. The broad band in the high-wavenumber region is indicative of the O-H stretching vibration, characteristic of phenols. Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the butyl group appear just below. The C=C stretching vibrations of the aromatic ring are found in the 1600-1450 cm⁻¹ region.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Reference |

| O-H Stretch | Phenolic -OH | 3500 - 3200 | Broad, Strong | nih.govresearchgate.net |

| C-H Stretch (Aromatic) | Ar-H | 3100 - 3000 | Medium | nih.gov |

| C-H Stretch (Aliphatic) | -CH₂, -CH₃ | 2960 - 2850 | Strong | nih.gov |

| C=C Stretch (Aromatic) | Aromatic Ring | 1610 - 1580, 1500 - 1450 | Medium to Strong | nih.gov |

| C-O Stretch | Phenolic C-O | 1260 - 1180 | Strong | nih.gov |

| C-S Stretch | Thioether | 710 - 570 | Weak to Medium | |

| C-H Bend (Out-of-plane) | p-disubstituted benzene | 860 - 800 | Strong |

Table 2: Predicted FT-IR Spectral Data for this compound.

Raman spectroscopy is a complementary vibrational technique that relies on the inelastic scattering of monochromatic light, typically from a laser. americanpharmaceuticalreview.com While FT-IR is sensitive to vibrations that change the dipole moment, Raman is sensitive to vibrations that change the polarizability of the molecule. Each compound produces a characteristic "fingerprint" Raman spectrum. americanpharmaceuticalreview.com

In this compound, the aromatic ring vibrations are expected to be particularly strong in the Raman spectrum. The symmetric "breathing" mode of the phenyl ring is a classic intense peak. horiba.com Bonds involving sulfur, such as the C-S stretch, often provide a more distinct signal in Raman than in IR. The technique is also sensitive to the microenvironment and conformational changes of the molecule. horiba.com Raman spectra can be collected from solid powders or solutions. mdpi.com

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Reference |

| Aromatic Ring Breathing | Phenyl Ring | ~1000 | Strong | horiba.com |

| C=C Stretch (Aromatic) | Aromatic Ring | 1615 - 1575 | Strong | mdpi.com |

| C-S Stretch | Thioether | 710 - 570 | Medium | |

| S-S Stretch (impurity) | Disulfide | 550 - 500 | Medium | horiba.com |

| Tyrosine-like Doublet | Phenol Ring | ~850 and ~830 | Medium | horiba.com |

Table 3: Predicted Raman Spectral Data for this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which promotes electrons from a ground state to a higher energy excited state. williams.edu The technique is particularly useful for analyzing compounds containing chromophores, which are groups of atoms responsible for the absorption. williams.edu In this compound, the chromophore is the substituted benzene ring.

The UV-Vis spectrum of this compound is expected to show absorptions characteristic of π → π* electronic transitions within the aromatic system. hnue.edu.vn The benzene chromophore typically displays three absorption bands, though not all may be observable with standard instruments. hnue.edu.vn The presence of substituents on the benzene ring—the hydroxyl (-OH) and butylsulfanyl (-S-C₄H₉) groups—alters the energy of these transitions, typically shifting the absorption maxima (λmax) to longer wavelengths (a bathochromic shift). The spectrum can also be sensitive to the pH of the solvent, as deprotonation of the phenolic hydroxyl group to form the phenoxide ion alters the electronic structure and shifts the absorption bands. hnue.edu.vn

| Transition | Chromophore | Expected λmax (in neutral solvent) | Solvent Effects | Reference |

| π → π | Substituted Benzene | ~200-220 nm (Primary Band) | hnue.edu.vn | |

| π → π | Substituted Benzene | ~270-285 nm (Secondary Band) | Bathochromic shift in polar solvents and at high pH | williams.eduhnue.edu.vn |

Table 4: Predicted UV-Vis Absorption Data for this compound.

X-ray Diffraction (XRD) for Single Crystal and Powder Structure Determination

X-ray Diffraction (XRD) is a primary technique for determining the atomic and molecular structure of a crystal. When a beam of X-rays strikes a crystalline material, the rays are scattered in specific directions, creating a diffraction pattern of constructive interference based on the arrangement of atoms. iitk.ac.inscribd.com

If a suitable single crystal of this compound can be grown, single-crystal XRD analysis can provide a precise three-dimensional model of the molecule, including bond lengths, bond angles, and intermolecular interactions like hydrogen bonding.

Powder X-ray Diffraction (PXRD) is used when single crystals are not available or for analyzing a bulk polycrystalline sample. retsch.com The sample is ground into a homogeneous powder, and the resulting diffraction pattern serves as a unique fingerprint for that specific crystalline phase. retsch.com This is useful for phase identification, assessing sample purity against known crystalline phases, and determining the degree of crystallinity. researchgate.net The diffraction pattern consists of peaks at specific 2θ angles, which correspond to the spacing between crystal lattice planes according to Bragg's Law. retsch.com

| Parameter | Information Obtained | Sample Form | Reference |

| Unit Cell Dimensions | Size and shape of the basic repeating crystal unit | Single Crystal | iitk.ac.in |

| Bond Lengths & Angles | Precise intramolecular geometry | Single Crystal | iitk.ac.in |

| Crystal System | e.g., Monoclinic, Orthorhombic, etc. | Single Crystal | iitk.ac.in |

| Intermolecular Interactions | Hydrogen bonding, π-stacking | Single Crystal | iitk.ac.in |

| Phase Identification | Comparison to a database to identify the crystalline form | Powder | retsch.comrsc.org |

| Crystallite Size | Estimation from peak broadening | Powder | scribd.com |

Table 5: Information Obtainable from X-ray Diffraction of this compound.

Chromatographic Separation Techniques for Purity and Mixture Analysis

Chromatographic techniques are multi-stage separation methods used to separate, identify, and quantify the components of a mixture. uspbpep.com These methods rely on the differential distribution of analytes between a stationary phase and a mobile phase. uspbpep.com For this compound, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most relevant techniques for purity assessment and analysis.

Reverse-phase HPLC (RP-HPLC) is a common method for analyzing phenolic compounds. A nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acid additive like formic or phosphoric acid to ensure the phenol is in its protonated state. sielc.com Components are separated based on their hydrophobicity, with more polar compounds eluting first.

Gas chromatography, often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS), is suitable for analyzing volatile and thermally stable compounds like this compound. researchgate.net The sample is vaporized and separated in a column containing a stationary phase. Separation is based on boiling point and interactions with the stationary phase. GC-MS provides both retention time data for quantification and mass spectra for definitive identification of the parent compound and any impurities. researchgate.net

| Technique | Stationary Phase | Mobile Phase / Carrier Gas | Detection Method | Purpose | Reference |

| RP-HPLC | C18 or similar nonpolar material | Acetonitrile/Water or Methanol/Water mixture | UV-Vis Detector (monitoring at λmax) | Purity assessment, quantification, separation from non-volatile impurities | sielc.comedqm.eu |

| GC-MS | Capillary column with a nonpolar or mid-polar phase (e.g., polysiloxane) | Inert gas (e.g., Helium, Nitrogen) | Mass Spectrometry (MS), Flame Ionization (FID) | Purity assessment, identification of volatile impurities, quantification | researchgate.net |

Table 6: Typical Chromatographic Methods for the Analysis of this compound.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a cornerstone technique for the separation, identification, and quantification of semi- to non-volatile compounds like this compound. researchgate.net The development of a robust HPLC method is critical for purity testing and impurity profiling.

Research Findings: Method development for this compound would typically involve reversed-phase HPLC (RP-HPLC), which separates compounds based on their hydrophobicity. redalyc.org Given the compound's structure, a C18 or a Phenyl stationary phase would be suitable. A C18 column offers general-purpose hydrophobic retention, while a Phenyl column can provide alternative selectivity due to π-π interactions between the phenyl rings of the stationary phase and the analyte. thermofisher.comrsc.org

The mobile phase would likely consist of a mixture of an aqueous component (like water with a small percentage of acid, such as acetic or formic acid, to control the ionization of the phenolic group) and an organic solvent such as acetonitrile or methanol. lcms.czsigmaaldrich.com A gradient elution, where the proportion of the organic solvent is increased over time, would be effective for eluting the compound of interest while also separating it from potential impurities with different polarities. lcms.cz

Detection is commonly achieved using a Diode Array Detector (DAD) or a UV detector, set at a wavelength where the phenol chromophore absorbs significantly, typically around 280 nm. lcms.czthermofisher.com For enhanced sensitivity and selectivity, especially in complex matrices, a fluorescence detector could be employed, as phenolic compounds often exhibit natural fluorescence. epa.gov

A hypothetical HPLC method for this compound is detailed below.

Table 1: Illustrative HPLC Parameters for this compound Analysis

| Parameter | Value |

| Column | C18, 150 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 50% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | DAD at 280 nm |

| Injection Volume | 10 µL |

| Expected Retention Time | 8-12 minutes |

This table represents a typical starting point for method development and is based on established methods for similar phenolic compounds.

Gas Chromatography (GC) Methodologies

Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds. For this compound, GC analysis can be performed directly or after derivatization to improve volatility and chromatographic performance. epa.gov

Research Findings: A GC method for underivatized phenols typically employs a capillary column with a non-polar or semi-polar stationary phase, such as one composed of 95% dimethyl-5% diphenylpolysiloxane. settek.comcoresta.org The use of a Flame Ionization Detector (FID) is common for the analysis of underivatized phenols. epa.gov

To enhance sensitivity and peak shape, derivatization of the polar hydroxyl group can be performed. asianpubs.org For instance, silylation converts the phenol to a more volatile trimethylsilyl (B98337) ether, which is well-suited for GC analysis. asianpubs.orgresearchgate.net

A study involving the GC-MS analysis of Sterculia oblonga stem bark extract identified a structurally related compound, 1-(Butylsulfanyl)-2-ethoxyethane 4-methoxyphenol. hilarispublisher.commatec-conferences.org This analysis provides a concrete example of GC parameters applicable to a molecule with a butylsulfanyl group attached to a phenolic derivative. The retention time for this related compound was reported, offering a valuable reference point. hilarispublisher.com

Table 2: GC-MS Parameters Based on the Analysis of a Structurally Related Compound

| Parameter | Value |

| GC System | Shimadzu GCMS-TQ8050 NX |

| Column | SH-I-5MS (30 m x 0.25 mm I.D., df=0.25 µm) |

| Carrier Gas | Helium |

| Injection Mode | Split (1:20) |

| Oven Program | 40°C to 280°C at 10°C/min |

| Detector | Mass Spectrometer (MS) |

| Identified Related Compound | 1-(Butylsulfanyl)-2-ethoxyethane 4-methoxyphenol |

| Reported Retention Time | Not explicitly stated for the individual compound, but identified within the chromatogram. |

Data adapted from the analysis of a plant extract containing a similar molecular scaffold. hilarispublisher.comcore.ac.uk

Capillary Electrophoresis (CE) Applications

Capillary Electrophoresis offers an alternative separation mechanism to HPLC and GC, based on the differential migration of ions in an electric field. It is known for its high efficiency, short analysis times, and minimal sample consumption. capes.gov.br

Research Findings: CE is well-suited for the analysis of charged or polar compounds, making it applicable to phenols and thiols. capes.gov.bracs.org For the analysis of this compound, a Capillary Zone Electrophoresis (CZE) method would be employed. capes.gov.br The separation would be conducted in a fused-silica capillary using a background electrolyte (BGE), typically a buffer solution. Borate buffers at a basic pH (e.g., pH 8.4-9.2) are commonly used for the analysis of phenolic compounds and thiols, as they ensure the deprotonation of the phenolic hydroxyl group, imparting a negative charge to the molecule and enabling its migration in the electric field. nih.govrsc.org

Detection in CE can be achieved using a UV detector, as in HPLC. capes.gov.br For enhanced sensitivity, laser-induced fluorescence (LIF) detection can be used, often requiring derivatization of the analyte with a fluorescent tag. rsc.orgacs.org Amperometric detection at a modified electrode is another sensitive option, leveraging the electrochemical activity of the phenol and thiol moieties. nih.govbldpharm.com Compared to HPLC, CE can offer faster analysis times, often under 20 minutes. nih.gov

Table 3: Prospective Capillary Electrophoresis Parameters for this compound

| Parameter | Value |

| Instrument | Capillary Electrophoresis System with UV Detector |

| Capillary | Fused-silica, 50 µm i.d., 50 cm total length |

| Background Electrolyte | 25-50 mM Sodium Borate Buffer, pH 9.2 |

| Separation Voltage | 20-25 kV |

| Temperature | 25 °C |

| Detection | UV at 214 nm or 280 nm |

| Injection | Hydrodynamic (e.g., 50 mbar for 5 s) |

This table outlines a plausible CE method based on protocols for similar analytes. rsc.orgnih.gov

Advanced Analytical Detection Methods

Beyond standard UV detection, advanced methods can provide superior sensitivity and selectivity for the analysis of this compound, capitalizing on its unique structural features.

Electrochemical Detectors: Electrochemical methods are highly sensitive for compounds that can be oxidized or reduced. researchgate.net The phenolic group of this compound is readily oxidizable, making it an excellent candidate for electrochemical detection. nih.govmdpi.com Techniques like cyclic voltammetry (CV) and differential pulse voltammetry (DPV) can be used to characterize the redox behavior of the compound. researchgate.netnih.gov When coupled with HPLC (HPLC-ED), an electrochemical detector can provide very low detection limits, often in the picogram range, by applying a specific potential at which the analyte oxidizes. researchgate.net This approach is particularly useful for trace-level analysis. mdpi.com

Chemiluminescence Detectors: For GC analysis, the Sulfur Chemiluminescence Detector (SCD) offers exceptional selectivity for sulfur-containing compounds. redalyc.org The SCD works by combusting the analyte as it elutes from the GC column, which converts the sulfur to sulfur monoxide (SO). This SO then reacts with ozone in a reaction cell to produce light (chemiluminescence), which is measured by a photomultiplier tube. The response is highly specific to sulfur and is linear and equimolar, meaning the signal is directly proportional to the amount of sulfur, regardless of the compound's structure. farmaciajournal.com This makes it an ideal detector for quantifying sulfur-containing impurities alongside this compound.

Quantitative Analytical Methods for Research Purity Assessment

Assessing the purity of a research-grade compound requires precise and accurate quantitative methods. For this compound, both chromatographic and spectroscopic techniques are applicable.

Chromatographic Purity by HPLC: HPLC with UV or DAD detection is a standard method for determining the chromatographic purity of a substance. researchgate.net The "area percent" method is commonly used, where the area of the main peak is compared to the total area of all peaks in the chromatogram. coresta.org For this to be accurate, all impurities must be resolved from the main peak and must have a similar response factor at the chosen wavelength. When reference standards for impurities are not available, this method provides a good estimation of purity. coresta.org A validated HPLC method with demonstrated linearity, accuracy, and precision is essential for reliable purity assessment. asianpubs.org

Purity by Quantitative NMR (qNMR): Quantitative Nuclear Magnetic Resonance (qNMR) is a primary ratio method that can determine the purity of a compound without needing a reference standard of the analyte itself. rsc.org Instead, a certified internal standard of known purity and weight is added to a precisely weighed sample of the analyte. nih.gov By comparing the integral of a specific, non-overlapping proton signal from the analyte with the integral of a signal from the internal standard, the purity of the analyte can be calculated with high accuracy. nih.gov 1H-qNMR is particularly powerful as it provides a direct measure of the molar quantity of the substance, making it a valuable tool for the definitive purity assessment of research compounds like this compound.

Reaction Kinetics and Mechanistic Studies of 4 Butylsulfanyl Phenol

Kinetic Analysis of Chemical Reactions Involving 4-(Butylsulfanyl)phenol

Kinetic analysis is crucial for quantifying the rates of chemical reactions involving this compound and understanding how various factors influence these rates.

Integrated rate laws are used to relate concentration and time, with the specific form of the equation depending on the reaction order. purdue.edu

Zero-order: [A] = -kt + [A]₀

First-order: ln[A] = -kt + ln[A]₀

Second-order: 1/[A] = kt + 1/[A]₀

Table 1: General Integrated Rate Laws

| Reaction Order | Integrated Rate Law |

|---|---|

| Zero | [A] = -kt + [A]₀ |

| First | ln[A] = -kt + ln[A]₀ |

| Second | 1/[A] = kt + 1/[A]₀ |

This table outlines the fundamental equations used to describe reaction kinetics based on the order of the reaction. purdue.edu

The rate of chemical reactions involving phenols is significantly influenced by pH, temperature, and the solvent used.

Effect of pH: The pH of the reaction medium can dramatically affect the reaction rate, particularly for phenols. The acidity of phenols means that at higher pH values, they can be deprotonated to form the more nucleophilic phenolate (B1203915) anion, which can alter reaction pathways and rates. libguides.com For instance, in the enzymatic removal of phenol (B47542), the efficiency was observed to be highest in a pH range of 6 to 8. researchgate.net The speciation of a compound (the distribution of its different protonated and deprotonated forms) is pH-dependent and can influence its reactivity with other species, such as hydroxyl radicals. mdpi.com

Effect of Temperature: Temperature generally has a strong influence on reaction rates. An increase in temperature typically leads to a higher reaction rate, as it provides the molecules with more kinetic energy. researchgate.net This relationship is often described by the Arrhenius equation, which relates the rate constant to temperature and the activation energy of the reaction. tj-es.com For example, in the synthesis of phenolic resins, the yield and rate of polymerization generally increase with rising reaction temperature. iiardjournals.org

Effect of Solvent: The choice of solvent can impact reaction rates by influencing the solubility of reactants and stabilizing transition states. researchgate.net In the hydrogenation of 4-isopropylphenol (B134273), higher reaction rates were observed in supercritical CO₂ compared to 2-propanol. rsc.org The solvent can also play a direct role in the reaction mechanism, as seen in the synthesis of benzothiazoles where DMSO can act as both a solvent and an oxidant. organic-chemistry.org

Table 2: Influence of External Factors on Phenolic Reactions

| Factor | General Effect on Reaction Rate |

|---|---|

| pH | Can significantly alter rates by changing the speciation of the phenolic compound (phenol vs. phenolate). libguides.comresearchgate.net |

| Temperature | Increasing temperature generally increases the reaction rate. researchgate.netiiardjournals.org |

| Solvent | Can affect reactant solubility and stability of transition states, thereby influencing the rate. researchgate.netrsc.org |

This table summarizes the typical effects of pH, temperature, and solvent on the kinetics of reactions involving phenolic compounds.

Catalysts are substances that increase the rate of a chemical reaction without being consumed in the process. Various catalysts are employed in reactions involving phenols.

In the context of electrophilic aromatic substitution, Lewis acids like aluminum trichloride (B1173362) (AlCl₃) and iron trihalides are commonly used to generate strong electrophiles. msu.eduwikipedia.org For example, in Friedel-Crafts reactions, a Lewis acid catalyst is essential. wikipedia.org Similarly, acid catalysts like benzene (B151609) sulfonic acid are used in the alkylation of phenol. caltech.edu

Transition metals also play a significant role in catalyzing reactions of phenols. Palladium catalysts, such as PdCl₂ and [Pd(PPh₃)₄], are used in oxidative cyclization and other transformations of phenolic compounds. nih.gov Rhodium catalysts supported on activated carbon have been studied for the hydrogenation of 4-isopropylphenol. rsc.org Furthermore, ruthenium-based catalysts have been shown to be effective for the selective hydroxylation and ortho-alkenylation of phenolic derivatives. nih.gov

Mechanistic Pathways of this compound Transformations

Understanding the mechanistic pathways of this compound transformations is key to predicting its chemical behavior and the products formed in its reactions.

Electrophilic aromatic substitution (SEAr) is a fundamental reaction type for phenols. wikipedia.org The hydroxyl group of the phenol is a strong activating group, meaning it increases the electron density of the aromatic ring and makes it more susceptible to attack by electrophiles. wikipedia.orgopenstax.org This activation is particularly directed towards the ortho and para positions relative to the hydroxyl group.

The general mechanism for electrophilic aromatic substitution proceeds in two steps:

Attack by the electrophile: The aromatic ring acts as a nucleophile and attacks the electrophile (E⁺), forming a positively charged carbocation intermediate known as an arenium ion or sigma complex. This step is typically the slow, rate-determining step because it disrupts the aromaticity of the ring. msu.edumasterorganicchemistry.com

Deprotonation: A base removes a proton from the carbon atom that formed the bond with the electrophile, restoring the aromaticity of the ring. This step is generally fast. msu.edumasterorganicchemistry.com

For this compound, the hydroxyl group is a powerful ortho, para-director. The butylsulfanyl group is also generally considered to be an ortho, para-directing group, although it is less activating than the hydroxyl group. Therefore, electrophilic substitution would be expected to occur at the positions ortho to the strongly activating hydroxyl group.

Phenols can undergo both oxidation and reduction reactions, leading to a variety of products.

Oxidation Pathways: The oxidation of phenols does not proceed in the same manner as alcohols because they lack a hydrogen atom on the carbon bearing the hydroxyl group. openstax.org Instead, oxidation of phenols often yields quinones. openstax.org For example, phenol can be oxidized to benzoquinone using various oxidizing agents like sodium dichromate (Na₂Cr₂O₇) or Fremy's salt. openstax.orgresearchgate.net The oxidation process for phenols can be complex, sometimes involving radical intermediates. rsc.org The mechanism of phenol oxidation can proceed through different pathways, including concerted proton-electron transfer. researchgate.net These quinone structures can often be readily reduced back to hydroquinones, making them important in redox processes. openstax.orgyoutube.com

Reduction Pathways: The aromatic ring of phenols can be reduced under certain conditions. A common method for the reduction of phenols is catalytic hydrogenation, which typically requires high pressures and temperatures. This process can reduce the aromatic ring to a cyclohexyl ring. For instance, the hydrogenation of 4-isopropylphenol over a rhodium catalyst yields 4-isopropylcyclohexanol. rsc.org Another aspect of reduction can involve the cleavage of ether linkages if the phenol is derivatized. organic-chemistry.org

Table 3: Summary of Mechanistic Pathways for Phenolic Transformations

| Reaction Type | General Mechanism | Key Intermediates |

|---|---|---|

| Electrophilic Aromatic Substitution | Two-step process: electrophilic attack followed by deprotonation. msu.edumasterorganicchemistry.com | Arenium ion (sigma complex). wikipedia.org |

| Oxidation | Can lead to the formation of quinones. openstax.org | Radical cations, radicals. rsc.org |

| Reduction (Catalytic Hydrogenation) | Addition of hydrogen across the aromatic ring. | - |

This table provides a concise overview of the primary mechanistic routes for the transformation of phenolic compounds.

Investigation of Reactive Intermediates (e.g., radical species, Meisenheimer complexes)

In the study of reaction mechanisms involving phenols, the identification and characterization of transient reactive intermediates are crucial for a comprehensive understanding of the transformation pathways. For substituted phenols like this compound, key intermediates often include radical species and, under specific conditions, anionic sigma-complexes known as Meisenheimer complexes.

Radical Species:

The oxidation of phenolic compounds frequently proceeds via radical intermediates, most notably the phenoxyl radical. This species is formed by the abstraction of the hydrogen atom from the phenolic hydroxyl group. In the case of this compound, this process can be initiated by enzymatic systems, such as peroxidases, or by chemical oxidants. researchgate.netnih.gov The formation of the phenoxyl radical is a critical step that dictates the subsequent reaction course, which can include radical-radical coupling to form dimers and oligomers, or further oxidation. researchgate.netresearchgate.net

The stability of the resulting phenoxyl radical is significantly influenced by the nature of the substituents on the aromatic ring. pan.olsztyn.pl For this compound, the para-butylsulfanyl group (-S(CH₂)₃CH₃) plays a role in stabilizing the radical. The sulfur atom can delocalize the unpaired electron through resonance, contributing to the stability of the phenoxyl radical. This stabilization affects the kinetics of the initial hydrogen atom abstraction and the subsequent fate of the radical intermediate. pan.olsztyn.pl Studies on analogous alkylthiophenols have shown that peroxidase-catalyzed oxidation leads to the formation of radical cations, which can then associate to form stable dimeric three-electron bonded complexes. researchgate.net

Meisenheimer Complexes:

Meisenheimer complexes are anionic, negatively charged intermediates formed in nucleophilic aromatic substitution (SNAr) reactions. libretexts.orgmdpi.com These complexes arise from the attack of a nucleophile on an electron-deficient aromatic ring. pearson.com For a Meisenheimer complex to form from a phenol derivative, the aromatic ring must be sufficiently activated by potent electron-withdrawing groups, typically nitro groups, in the ortho and/or para positions. libretexts.orgnih.gov

The formation of a Meisenheimer complex directly from this compound is not a typical reaction pathway under standard conditions, as the butylsulfanyl group and the hydroxyl group are not strong enough electron-withdrawing groups to facilitate nucleophilic attack on the ring. However, under strongly basic conditions, the formation of the corresponding phenoxide ion increases the electron density of the ring, making it even less susceptible to nucleophilic attack. Conversely, transition-metal activation, for instance by a Ruthenium π-complex, can withdraw sufficient electron density from the phenol ring to favor a classic SNAr mechanism via a Meisenheimer complex intermediate. nih.gov While the direct formation from this compound is unlikely, understanding these intermediates is essential in the broader context of phenol chemistry, particularly when additional activating groups are present on the aromatic ring. mdpi.compearson.com

Table 1: Key Reactive Intermediates in Phenol Reactions

| Intermediate Type | Description | Role in Reactions of this compound |

|---|---|---|

| Phenoxyl Radical | A neutral radical species formed by the removal of the hydrogen atom from the hydroxyl group. Its stability is influenced by ring substituents. pan.olsztyn.pl | A key intermediate in oxidation reactions, leading to dimerization, polymerization, or the formation of quinone-type structures. researchgate.netresearchgate.net |

| Radical Cation | A positively charged radical species that can form during enzymatic oxidation of alkylthiophenols. researchgate.net | May form during peroxidase-catalyzed oxidation, potentially leading to the formation of sulfoxides or dimeric complexes. researchgate.net |

| Meisenheimer Complex | An anionic sigma-complex formed by the addition of a nucleophile to an electron-poor aromatic ring. libretexts.org | Formation is not favored for this compound itself but could occur if the ring is further activated by strong electron-withdrawing groups or transition metals. pearson.comnih.gov |

Structure-Reactivity Relationships and Hammett Analysis

The relationship between the molecular structure of a substituted phenol and its chemical reactivity can be quantitatively assessed using linear free-energy relationships, most notably the Hammett equation. utexas.eduwikipedia.org This analysis provides valuable insights into reaction mechanisms by correlating reaction rates or equilibrium constants with the electronic properties of substituents on the aromatic ring.

The Hammett equation is expressed as:

log(k/k₀) = σρ or log(K/K₀) = σρ

Where:

k or K is the rate or equilibrium constant for a reaction of the substituted compound.

k₀ or K₀ is the constant for the unsubstituted reference compound (phenol).

σ (sigma) is the substituent constant, which quantifies the electronic effect (both inductive and resonance) of a particular substituent at a specific position (meta or para). libretexts.orglibretexts.org

ρ (rho) is the reaction constant, which measures the sensitivity of a given reaction to the electronic effects of substituents. wikipedia.org